Butylamine

Description

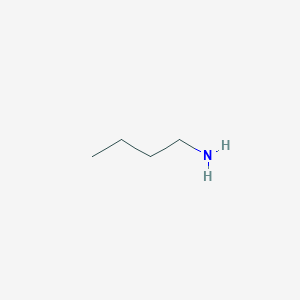

Structure

3D Structure

Properties

IUPAC Name |

butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQABUPZFAYXKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N, Array | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3858-78-4 (hydrochloride) | |

| Record name | n-Butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021904 | |

| Record name | Butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 10 °F. Less dense (6.2 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless liquid with a fishy ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON STANDING., Colourless liquid, tends to yellow on standing; Ammoniacal aroma, Colorless liquid with a fishy, ammonia-like odor. | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

172.4 °F at 760 mmHg (NTP, 1992), 78 °C, 77.00 to 78.00 °C. @ 760.00 mm Hg, 172 °F | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

10 °F (NTP, 1992), strong at 3-10 ppm. [ACGIH] 10 °F, 30 °F (-1 °C) (Open Cup), -12 °C (10 °F) closed cup., -12 °C c.c., 10 °F | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992), Miscible with alcohol, ether, In water, 1X10+6 mg/L (miscible) at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol), Miscible | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7327 at 25 °C/4 °C, Relative density (water = 1): 0.74, 0.732-0.740, 0.74 | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (AIR = 1), Relative vapor density (air = 1): 2.5, 2.52 | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

72 mmHg at 68 °F (NTP, 1992), 92.9 [mmHg], 92.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.9, 72 mmHg, 82 mmHg | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

CLEAR, COLORLESS LIQUID | |

CAS No. |

109-73-9 | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2QV60B4WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EO2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-58 °F (NTP, 1992), -50 °C, -58 °F | |

| Record name | N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/99 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Differences in polarity between n-butylamine and tert-butylamine.

An In-depth Technical Guide to the Polarity Differences Between n-Butylamine and tert-Butylamine (B42293)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isomeric amines, n-butylamine and tert-butylamine, despite sharing the same chemical formula (C₄H₁₁N), exhibit distinct physical and chemical properties stemming from their structural differences. A key differentiator is their molecular polarity, which influences their solubility, intermolecular interactions, and reactivity. This guide provides a detailed analysis of the differences in polarity between n-butylamine and tert-butylamine, supported by quantitative data, experimental methodologies, and logical diagrams. The core of the difference lies in the steric hindrance imposed by the bulky tertiary butyl group in tert-butylamine compared to the linear chain of n-butylamine, which significantly impacts the molecule's dielectric constant.

Core Polarity Differences: A Structural Perspective

The polarity of a molecule is primarily determined by its dipole moment (μ) and its dielectric constant (ε). While both butylamines are polar due to the electronegative nitrogen atom and its lone pair of electrons, the arrangement of their alkyl chains leads to significant differences.

-

n-Butylamine: Features a linear, flexible four-carbon chain. This structure presents minimal steric hindrance around the amine (-NH₂) group. The overall dipole moment arises from the vector sum of the individual bond dipoles. The direction of the net dipole moment is generally through the nitrogen atom toward its lone pair of electrons.[1]

-

tert-Butylamine: Possesses a bulky tert-butyl group, where the central carbon is bonded to three methyl groups and the amine group. This spherical, rigid structure creates considerable steric hindrance around the nitrogen atom.[2] This steric bulk affects how the molecules pack and align in the presence of an external electric field. While the inductive effect from three methyl groups slightly increases the electron density on the nitrogen, the overall shape is crucial for macroscopic properties like the dielectric constant.

The primary consequence of this structural difference is observed in the dielectric constant. The less hindered, flexible n-butylamine molecules can more easily align themselves in an electric field, resulting in a higher dielectric constant compared to the bulky, sterically hindered tert-butylamine molecules.

Quantitative Polarity Data

The differences in polarity are quantitatively captured by their respective dipole moments and dielectric constants.

| Property | n-Butylamine | tert-Butylamine | Rationale for Difference |

| IUPAC Name | Butan-1-amine | 2-Methylpropan-2-amine | - |

| CAS Number | 109-73-9[3] | 75-64-9[4] | - |

| Dipole Moment (μ) | 1.00 D[5] | 1.15 D[4] | The combined electron-donating inductive effect of three methyl groups in tert-butylamine increases the electron density on the nitrogen atom more than the single n-butyl group, leading to a slightly larger dipole moment. |

| Dielectric Constant (ε) | 4.92[5] - 5.4 (at 70°F)[6][7] | 4.31[4] | The bulky, spherical shape of tert-butylamine creates steric hindrance, impeding the alignment of molecules in an electric field, which lowers the dielectric constant relative to the more flexible, linear n-butylamine.[2][8] |

| Solubility in Water | Miscible[3] | Miscible | Both are primary amines with an -NH₂ group capable of forming strong hydrogen bonds with water, ensuring high solubility.[9][10] |

Experimental Protocols

The determination of a molecule's polarity is achieved through standardized experimental procedures that measure its dielectric constant and dipole moment.

Determination of Dielectric Constant (ε)

The dielectric constant of a liquid is a measure of its ability to store electrical energy in an electric field.[11] It is determined by measuring the capacitance of a capacitor filled with the liquid and comparing it to the capacitance of the same capacitor in a vacuum (or air).

Methodology: Capacitance Measurement

-

Apparatus: A precision capacitance meter and a liquid dielectric measurement cell are required. The cell typically consists of two concentric, polished cylindrical electrodes (a cylindrical capacitor).[11]

-

Calibration: The capacitance of the empty cell (filled with air, ε ≈ 1) is measured first. This provides the reference capacitance, C_air.

-

Measurement: The cell is thoroughly cleaned, dried, and then filled with the amine sample (n-butylamine or tert-butylamine).

-

Data Acquisition: The capacitance of the cell filled with the sample, C_sample, is measured.

-

Calculation: The dielectric constant (ε) is calculated as the ratio of the two capacitances:

-

ε = C_sample / C_air

-

Modern techniques may also employ interdigitated capacitor (IDC) sensors, which are suitable for microfluidic systems and require only small sample volumes.[12]

Determination of Dipole Moment (μ)

The dipole moment of a polar molecule is typically determined by measuring the dielectric constant and refractive index of a series of dilute solutions of the substance in a non-polar solvent.

Methodology: The Guggenheim Method

The Guggenheim method is a widely used approximation that simplifies the calculation by avoiding the need to measure the densities of the solutions.[13]

-

Apparatus: A dipole meter (for measuring dielectric constants), a refractometer (for measuring refractive indices), and standard laboratory glassware for preparing solutions.

-

Solution Preparation: A series of dilute solutions (typically 5-6 concentrations) of the amine (solute) in a non-polar solvent (e.g., cyclohexane (B81311) or benzene) are prepared with known mole fractions.

-

Dielectric Constant Measurement: The dielectric constant (ε) of the pure solvent and each prepared solution is measured at a constant temperature.

-

Refractive Index Measurement: The refractive index (n) of the pure solvent and each solution is measured, typically using the sodium D-line, at the same constant temperature.

-

Data Analysis and Calculation:

-

The difference in dielectric constant (Δε = ε_solution - ε_solvent) and the difference in the square of the refractive index (Δ(n²) = n²_solution - n²_solvent) are plotted against the concentration (C) of the solute in mol/cm³.

-

The slopes of these plots at infinite dilution, (d(Δε)/dC)₀ and (d(Δ(n²))/dC)₀, are determined.

-

The dipole moment (μ) is then calculated using the Guggenheim equation: μ² = [27kT / (4πN_A(ε₁ + 2)(n₁² + 2))] * [(d(Δε)/dC)₀ - (d(Δ(n²))/dC)₀] Where:

-

k = Boltzmann constant

-

T = Absolute temperature (in Kelvin)

-

N_A = Avogadro's number

-

ε₁ = Dielectric constant of the pure solvent

-

n₁ = Refractive index of the pure solvent

-

-

Visualizations

Logical Relationship between Structure and Polarity

Generalized Experimental Workflow for Polarity Determination

Conclusion

The difference in polarity between n-butylamine and tert-butylamine is a direct consequence of their molecular architecture. While tert-butylamine exhibits a slightly higher dipole moment due to the inductive effects of its three methyl groups, its overall macroscopic polarity, as indicated by its dielectric constant, is lower than that of n-butylamine. This is attributed to the significant steric hindrance from the bulky tert-butyl group, which restricts the alignment of molecules in an electric field. These differences are critical in fields such as drug development and material science, where intermolecular forces, solubility, and reaction kinetics are paramount. A thorough understanding of these structure-property relationships allows for the precise selection of isomers for specific applications.

References

- 1. echemi.com [echemi.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. n-Butylamine - Wikipedia [en.wikipedia.org]

- 4. tert-butylamine [stenutz.eu]

- 5. This compound [stenutz.eu]

- 6. Dielectric Constant Values for Common Materials [clippercontrols.com]

- 7. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Dielectric Constant of Liquids [tescaglobal.com]

- 12. warwick.ac.uk [warwick.ac.uk]

- 13. chem.uzh.ch [chem.uzh.ch]

Butylamine solubility in various organic and aqueous solutions.

An In-depth Technical Guide to the Solubility of Butylamine in Various Organic and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound and its isomers (n-butylamine, sec-butylamine, tert-butylamine, and isothis compound). The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a reagent, intermediate, or component of a final product.

Introduction to this compound and its Isomers

This compound is an organic compound with the chemical formula C₄H₁₁N. It exists as four structural isomers, each exhibiting distinct physical and chemical properties, including solubility. As primary amines, these compounds feature a polar amino group (-NH₂) and a non-polar four-carbon alkyl chain. The interplay between the hydrophilic amino group and the hydrophobic butyl group governs their solubility in both aqueous and organic media. This dual characteristic makes them versatile solvents and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding the solubility of each isomer is critical for process optimization, formulation development, and ensuring reaction homogeneity.

The four isomers of this compound are:

-

n-Butylamine (Butan-1-amine): A straight-chain primary amine.

-

sec-Butylamine (Butan-2-amine): A primary amine with the amino group on a secondary carbon.

-

tert-Butylamine (2-Methylpropan-2-amine): A primary amine with a tertiary butyl group.[1][2]

-

Isothis compound (2-Methylpropan-1-amine): A primary amine with a branched alkyl chain.[3]

Factors Influencing this compound Solubility

The solubility of this compound is not a static property but is influenced by several key factors. The ability to form hydrogen bonds via the amino group is a primary driver of its aqueous solubility.[4] Conversely, the non-polar butyl group facilitates dissolution in organic solvents. The key factors are summarized in the diagram below.

-

Temperature: Generally, the solubility of this compound in water increases with temperature, as higher temperatures provide the energy needed to overcome intermolecular forces.[1]

-

pH: this compound is a weak base (pKa of the conjugate acid of n-butylamine is 10.78).[5] In acidic aqueous solutions, it forms the corresponding butylammonium (B8472290) salt. These ionic salts are significantly more water-soluble than the neutral amine. Therefore, solubility in aqueous media is highly pH-dependent.

-

Solvent Polarity: The polar amino group allows for miscibility with polar solvents like water and alcohols through hydrogen bonding. The non-polar alkyl chain allows for solubility in a wide range of organic solvents.[5][6]

-

Molecular Structure (Isomerism): The branching of the alkyl chain in the different isomers (sec-, tert-, iso-) affects their physical properties, such as boiling point and density, which in turn can subtly influence their solubility characteristics compared to the straight-chain n-butylamine.

Quantitative Solubility Data

The following tables summarize the solubility of this compound isomers in various aqueous and organic solutions based on available data.

Aqueous Solubility

All four isomers of this compound are considered miscible with water at standard conditions, largely due to the formation of hydrogen bonds between the amine group and water molecules.[2][3][5][7]

| Isomer | Formula | Solubility in Water | Temperature (°C) | Reference(s) |

| n-Butylamine | CH₃(CH₂)₃NH₂ | Miscible | 20-25 | [5][8][9] |

| sec-Butylamine | CH₃CH₂CH(NH₂)CH₃ | Miscible | 20-25 | [7][10][11] |

| tert-Butylamine | (CH₃)₃CNH₂ | Miscible (1000 g/L) | 25 | [2][12][13] |

| Isothis compound | (CH₃)₂CHCH₂NH₂ | Miscible (1000 mg/mL) | 25 | [3][14] |

Organic Solvent Solubility

This compound isomers are widely soluble in a variety of common organic solvents.

| Isomer | Solvent | Solubility | Reference(s) |

| n-Butylamine | Ethanol | Miscible | [15][16] |

| Ether | Miscible | [15][16] | |

| Acetone | Soluble | ||

| General Organic Solvents | Soluble in all | [5][6] | |

| sec-Butylamine | Ethanol | Miscible | [17] |

| Ether | Miscible | [17] | |

| Acetone | Very Soluble | [11] | |

| Most Organic Solvents | Freely miscible | [17] | |

| tert-Butylamine | Ethanol | Miscible | [1] |

| Acetone | Soluble | [1] | |

| Chloroform | Soluble | [13] | |

| Isothis compound | Ethanol | Soluble | [14] |

| Ether | Soluble | [14] | |

| Acetone | Soluble | [14] | |

| Benzene | Soluble | [14] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The OECD Test Guideline 105 for Water Solubility outlines standardized methods.[14] The most common and straightforward of these is the Shake-Flask Method , also known as the flask method.[2]

Principle of the Shake-Flask Method

The shake-flask method is designed to determine the saturation mass concentration of a substance in a solvent at a specific temperature.[3] An excess amount of the test substance (this compound) is added to a known volume of the solvent (e.g., water, ethanol). The mixture is then agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved substance. After equilibration, the saturated solution is separated from the excess undissolved substance, and the concentration of the dissolved substance is determined using a suitable analytical technique.[2][3]

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method.

Detailed Methodology

-

Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility. This helps in determining the appropriate amount of substance and solvent to use for the definitive test.

-

Preparation: Add an amount of this compound that is clearly in excess of its estimated solubility to a flask containing a precisely measured volume of the solvent.

-

Equilibration: The flask is sealed to prevent evaporation and placed in a constant temperature shaker bath (e.g., 20 ± 0.5 °C or 25 ± 0.5 °C).[14] The mixture is agitated until equilibrium is established. This can take from 24 to 48 hours. Periodically, samples can be taken and analyzed; equilibrium is considered reached when consecutive measurements show no significant change in concentration.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the mixture is allowed to stand at the test temperature to allow the undissolved this compound to separate. To ensure complete removal of undissolved droplets, the saturated solution is typically centrifuged or filtered through a membrane filter that does not adsorb the solute.[3]

-

Quantification: The concentration of this compound in the clear, saturated solution is then determined. Suitable analytical methods include:

-

Gas Chromatography (GC): A highly sensitive and specific method for quantifying volatile organic compounds. A calibration curve is prepared using standards of known this compound concentration.

-

Acid-Base Titration: The basic nature of the amine allows for direct titration with a standardized acid (e.g., HCl). This is a simple and cost-effective method, particularly for determining solubility in non-acidic, non-basic solvents.

-

Spectrophotometry: If this compound can be derivatized to form a chromophore, UV-Vis spectrophotometry can be used for quantification.[3]

-

Conclusion

The four isomers of this compound demonstrate high solubility in water and a broad range of organic solvents, a property attributable to their amphiphilic nature. This guide summarizes the available quantitative data and outlines the standard experimental procedures, such as the shake-flask method, for its determination. The provided information on factors influencing solubility and the detailed experimental workflow serves as a valuable resource for scientists and researchers in optimizing chemical processes and developing new formulations involving this compound.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. enamine.net [enamine.net]

- 3. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 4. oecd.org [oecd.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. Qualitative tests of amines | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chemhaven.org [chemhaven.org]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 12. laboratuar.com [laboratuar.com]

- 13. embibe.com [embibe.com]

- 14. byjus.com [byjus.com]

- 15. scribd.com [scribd.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. downloads.regulations.gov [downloads.regulations.gov]

Spectroscopic properties (NMR, IR, Mass Spec) of n-butylamine.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of n-butylamine (butan-1-amine), a primary aliphatic amine with the chemical formula CH₃(CH₂)₃NH₂. This document details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data and methodologies for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of n-butylamine. Both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of n-butylamine in deuterated chloroform (B151607) (CDCl₃) typically exhibits four distinct signals corresponding to the protons on the four carbon atoms and the amine group. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atom, leading to a downfield shift for the protons on the α-carbon.

Table 1: ¹H NMR Spectroscopic Data for n-Butylamine in CDCl₃

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| -CH₃ (C4) | ~0.92 | Triplet (t) | ~7.3 | 3H |

| -CH₂- (C3) | ~1.35 | Sextet | ~7.4 | 2H |

| -CH₂- (C2) | ~1.43 | Quintet | ~7.2 | 2H |

| -CH₂- (C1) | ~2.68 | Triplet (t) | ~7.1 | 2H |

| -NH₂ | ~1.77 | Singlet (broad) | - | 2H |

Note: The chemical shift of the -NH₂ protons can be variable and is often observed as a broad singlet due to quadrupole broadening and chemical exchange. Its integration corresponds to two protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of n-butylamine in CDCl₃ displays four signals, each corresponding to one of the four carbon atoms in the butyl chain.

Table 2: ¹³C NMR Spectroscopic Data for n-Butylamine in CDCl₃

| Carbon Atom | Chemical Shift (δ) (ppm) |

| C4 (-CH₃) | ~13.9 |

| C3 (-CH₂) | ~20.4 |

| C2 (-CH₂) | ~36.5 |

| C1 (-CH₂-) | ~42.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of n-butylamine exhibits characteristic absorption bands corresponding to the vibrational modes of its amine and alkyl groups.

Table 3: Key IR Absorption Bands for n-Butylamine

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3370 & 3290 | N-H Stretch | Two distinct peaks characteristic of a primary amine (asymmetric and symmetric stretching)[1] |

| 2950 - 2850 | C-H Stretch | Strong absorptions from the alkyl chain |

| 1650 - 1580 | N-H Bend (Scissoring) | Characteristic bending vibration of the primary amine group |

| 1465 | C-H Bend (Scissoring) | Methylene group bending |

| 1380 | C-H Bend (Rocking) | Methyl group bending |

| 1250 - 1020 | C-N Stretch | Stretching vibration of the carbon-nitrogen bond in an aliphatic amine[2] |

| 910 - 665 | N-H Wag | Broad absorption characteristic of primary amines[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For n-butylamine, with a molecular weight of 73.14 g/mol , the mass spectrum shows a molecular ion peak and characteristic fragment ions. The fragmentation is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[3][4]

Table 4: Mass Spectrometry Data for n-Butylamine

| m/z | Relative Abundance (%) | Fragment Ion |

| 73 | ~5 | [CH₃(CH₂)₃NH₂]⁺ (Molecular Ion) |

| 58 | ~12 | [CH₃CH₂CH=NH₂]⁺ |

| 44 | ~100 | [CH₂=NH₂]⁺ (Base Peak) |

| 30 | ~100 | [CH₂NH₂]⁺ (Base Peak) |

| 28 | ~25 | [C₂H₄]⁺ |

Note: The base peak is the most intense peak in the mass spectrum and is assigned a relative abundance of 100%. In many sources, the base peak for n-butylamine is cited as m/z 30, resulting from the alpha-cleavage and loss of a propyl radical.[4]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Dissolve approximately 10-20 mg of n-butylamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Co-add 16 scans for a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the coupling constants.

¹³C NMR Data Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30° pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required due to the low natural abundance of ¹³C.

-

Process the FID with an exponential window function and Fourier transform.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one drop of neat n-butylamine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

Data Acquisition (FT-IR):

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Introduce a small amount of n-butylamine into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. For liquid samples, a heated inlet system is used to vaporize the sample.

Data Acquisition (EI-MS):

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and a generalized workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and the structural information they provide for n-butylamine.

Caption: A generalized workflow for conducting spectroscopic analysis.

References

Understanding the pKa and basicity of isomeric butylamines.

An In-depth Technical Guide to the pKa and Basicity of Isomeric Butylamines

Introduction

In the fields of medicinal chemistry and drug development, a thorough understanding of a molecule's physicochemical properties is paramount. Among the most critical of these is the acid dissociation constant (pKa), which quantitatively describes a compound's basicity or acidity. For nitrogen-containing compounds like amines, the pKa of the conjugate acid (R₃NH⁺) is a direct measure of the amine's strength as a base.[1][2] This guide provides a detailed examination of the basicity of the four structural isomers of butylamine: n-butylamine, sec-butylamine, isothis compound, and tert-butylamine (B42293).